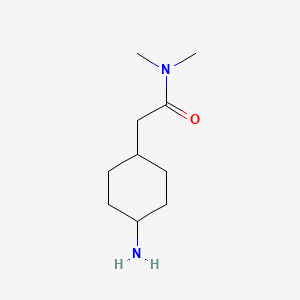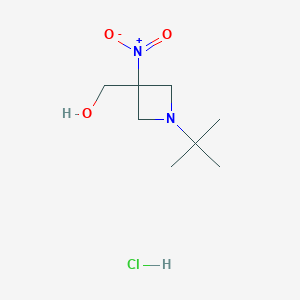
N-tert-butyl-3-hydroxymethyl-3-nitroazetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(tert-Butyl)-3-nitro-3-azetidinyl]methanol Hydrochloride: is a chemical compound that features a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(tert-Butyl)-3-nitro-3-azetidinyl]methanol Hydrochloride typically involves the formation of the azetidine ring followed by functional group modifications. One common method starts with the preparation of the azetidine ring through cyclization reactions. The tert-butyl group is introduced to provide steric hindrance, which can influence the reactivity and stability of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The use of protective groups and selective deprotection steps is also common to achieve the desired functionalization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used in hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(tert-Butyl)-3-nitro-3-azetidinyl]methanol Hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. Its azetidine ring is a common motif in many biologically active compounds .
Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties. Its functional groups allow for modifications that can lead to materials with unique mechanical, thermal, or chemical properties .
Mechanism of Action
The mechanism of action of [1-(tert-Butyl)-3-nitro-3-azetidinyl]methanol Hydrochloride involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity. The azetidine ring can interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
3-Azido-1,3-dinitroazetidine (ADNAZ): Similar azetidine ring structure but with different functional groups.
1,3,3-Trinitroazetidine (TNAZ): Another azetidine derivative with multiple nitro groups.
tert-Butyl Alcohol: Shares the tert-butyl group but lacks the azetidine ring and nitro group.
Uniqueness: [1-(tert-Butyl)-3-nitro-3-azetidinyl]methanol Hydrochloride is unique due to its combination of functional groups. The presence of the azetidine ring, nitro group, and tert-butyl group provides a distinct set of chemical properties that can be exploited in various applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C8H17ClN2O3 |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
(1-tert-butyl-3-nitroazetidin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-7(2,3)9-4-8(5-9,6-11)10(12)13;/h11H,4-6H2,1-3H3;1H |
InChI Key |
HKWZQMUCWKKUHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(C1)(CO)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


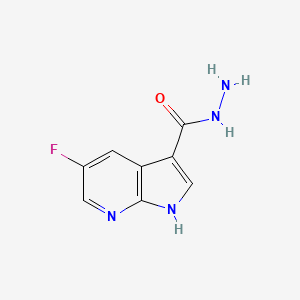
![2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one](/img/structure/B13690580.png)

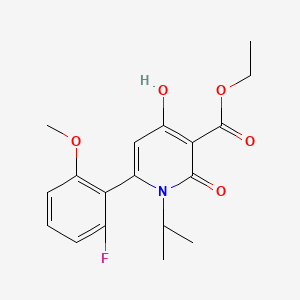
![2,4-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B13690620.png)

![3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13690632.png)


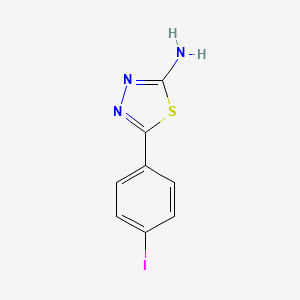

![2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13690671.png)
![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)
